molecular formula C17H12ClN3OS B5811940 N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide

N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B5811940
M. Wt: 341.8 g/mol
InChI Key: HQGKMOCIFKZQSW-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with naphthalene-1-carbonyl chloride in the presence of a thiocyanate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-chloropyridine-2-amine, naphthalene-1-carbonyl chloride, and potassium thiocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetone or dichloromethane. The temperature is maintained at around 0-5°C during the addition of reagents to control the exothermic nature of the reaction.

    Procedure: A solution of naphthalene-1-carbonyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate in acetone. The mixture is stirred for a specific period, followed by the addition of 5-chloropyridine-2-amine. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction primarily affects the carbonyl group, converting it to an alcohol.

    Substitution: The chloropyridine moiety in the compound can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antitumor and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests or weeds makes it a valuable tool in agricultural research.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of novel materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to antitumor effects. In agricultural applications, the compound may inhibit enzymes essential for the survival of pests or weeds.

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide can be compared with other thiourea derivatives, such as:

    N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: This compound has a similar structure but with a benzamide moiety instead of a naphthalene ring. It exhibits similar chemical properties but may have different biological activities.

    N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound contains a thiophene ring instead of a naphthalene ring.

The unique structure of this compound, particularly the presence of the naphthalene ring, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-12-8-9-15(19-10-12)20-17(23)21-16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKMOCIFKZQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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